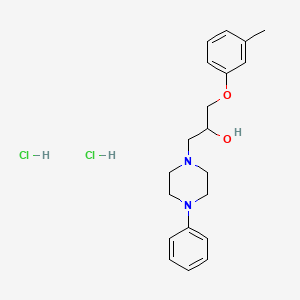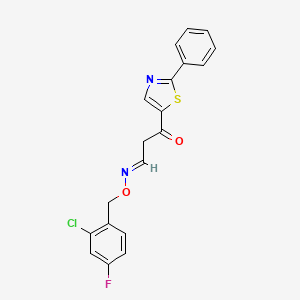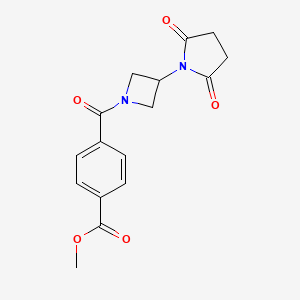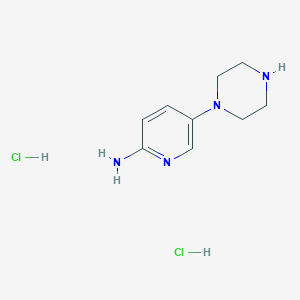![molecular formula C14H18N2OS B2733285 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851804-22-3](/img/structure/B2733285.png)
1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a sulfanyl group that is further substituted with a 2,5-dimethylphenyl group. The imidazole ring is also substituted with an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the imidazole ring and various substituents. The presence of the nitrogen atoms in the imidazole ring, the sulfur atom in the sulfanyl group, and the oxygen atom in the ethanone group would likely result in a molecule with multiple polar regions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar imidazole ring and various functional groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present, which in turn would be influenced by the compound’s molecular structure .Applications De Recherche Scientifique
Microwave-Mediated Synthesis of Heterocycles
The compound has been utilized in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This synthesis involves the reaction of related ethanone derivatives with N,N-dimethylformamide dimethyl acetal to produce novel heterocyclic derivatives. Such methodologies are crucial for developing pharmaceuticals and materials science applications due to their efficiency and versatility in generating complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).
Biological Activities of Thiazole Derivatives
In another study, thiazole derivatives synthesized via the N,S-dialkylation of dihydropyrimidinones (DHPMs) exhibited moderate to weak fungicidal and insecticidal activities. This research highlights the potential of such compounds in developing new agrochemicals and pest management strategies (Zhu & Shi, 2008).
Heterocyclic Rearrangement Studies
The compound's derivatives have been part of studies on the heterocyclic rearrangement of isoxazole-hydroxamic acids into oxadiazoles. This research provides valuable insights into reaction mechanisms and the synthesis of novel compounds with potential applications in medicinal chemistry and drug design (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antimicrobial Evaluation of Oxadiazoles
Newly synthesized oxadiazole derivatives showed significant antimicrobial activity against strains of S. aureus and P. aeruginosa. This discovery underscores the importance of such compounds in developing new antibiotics and addressing antimicrobial resistance challenges (Fuloria, Singh, Shaharyar, & Ali, 2009).
Synthesis of Novel Polyimides for Metal Ion Removal
The research on synthesizing novel polyimides containing oxadiazole and pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions showcases the application of such compounds in environmental remediation and the treatment of industrial effluents (Mansoori & Ghanbari, 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-4-5-11(2)13(8-10)9-18-14-15-6-7-16(14)12(3)17/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEECINABFYFPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2733209.png)



![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)

![Methyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate](/img/structure/B2733219.png)



